molecular formula C11H13BrN2O B1395874 1-(3-Bromobenzyl)-3-methylimidazolidine-2-one CAS No. 950577-10-3

1-(3-Bromobenzyl)-3-methylimidazolidine-2-one

Cat. No. B1395874
M. Wt: 269.14 g/mol
InChI Key: LRFQKZWUZMHATJ-UHFFFAOYSA-N
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Description

The compound “1-(3-Bromobenzyl)-3-methylimidazolidine-2-one” is a derivative of imidazolidinone, which is a type of heterocyclic compound. The imidazolidinone ring is a five-membered ring with two nitrogen atoms and a carbonyl group. In this case, it appears that a 3-bromobenzyl group is attached to one of the nitrogen atoms .


Molecular Structure Analysis

The molecular structure of “1-(3-Bromobenzyl)-3-methylimidazolidine-2-one” would likely consist of an imidazolidinone ring with a 3-bromobenzyl group attached to one of the nitrogen atoms. The exact structure would need to be confirmed through techniques such as X-ray crystallography .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(3-Bromobenzyl)-3-methylimidazolidine-2-one” would depend on the exact structure of the compound. Factors such as polarity, solubility, melting point, and boiling point would need to be determined experimentally .

Scientific Research Applications

  • Synthesis and Study of α-Glucosidase Inhibitory, Antimicrobial and Antioxidant Activities :

    • A study explored the synthesis of benzimidazole derivatives, including compounds related to 1-(3-Bromobenzyl)-3-methylimidazolidine-2-one. These compounds demonstrated significant α-glucosidase inhibitory, antimicrobial, and antioxidant activities, highlighting their potential in therapeutic applications (Menteşe, Ülker, & Kahveci, 2015).
  • Corrosion Inhibition Efficiency :

    • Another study assessed the electrochemical behavior of imidazoline derivatives, similar to 1-(3-Bromobenzyl)-3-methylimidazolidine-2-one, for their corrosion inhibition efficiency. This study provides insights into the potential industrial applications of these compounds in protecting materials from corrosion (Cruz, Martinez, Genescà, & García-Ochoa, 2004).
  • Synthesis of l,3,5-Trisubstituted-2-Thioxoimidazolidinones :

    • Research on the synthesis of thioxoimidazolidinones, which are structurally related to 1-(3-Bromobenzyl)-3-methylimidazolidine-2-one, has been conducted. These compounds have pharmacological properties and potential therapeutic applications (Brandão et al., 2004).
  • Antitumor Activity of Novel Hetero Annulated Carbazoles :

    • A study synthesized and evaluated novel hetero annulated carbazoles for in vitro antitumor activity. These compounds, related to 1-(3-Bromobenzyl)-3-methylimidazolidine-2-one, showed significant potential as therapeutic agents against cancer cell proliferation (Murali, Sparkes, & Prasad, 2017).
  • Cytotoxicity Studies of N-Heterocyclic Carbene Complexes :

    • N-Heterocyclic carbene complexes, including those similar to 1-(3-Bromobenzyl)-3-methylimidazolidine-2-one, were synthesized and evaluated for their cytotoxicity. The study contributes to understanding the medicinal chemistry and potential therapeutic use of these complexes (Patil et al., 2011).
  • Antibacterial and Anticancer Studies of Silver(I) Complexes :

    • Research on benzimidazole-based N-heterocyclic carbene silver(I) complexes, which include structures akin to 1-(3-Bromobenzyl)-3-methylimidazolidine-2-one, showed significant antibacterial and anticancer activities. This underscores their potential in developing new therapeutic agents (Haque et al., 2015).

Future Directions

The future directions for research on “1-(3-Bromobenzyl)-3-methylimidazolidine-2-one” would likely depend on its biological activity. If the compound shows promising activity in preliminary studies, it could be further optimized and studied as a potential therapeutic agent .

properties

IUPAC Name

1-[(3-bromophenyl)methyl]-3-methylimidazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrN2O/c1-13-5-6-14(11(13)15)8-9-3-2-4-10(12)7-9/h2-4,7H,5-6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRFQKZWUZMHATJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(C1=O)CC2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Bromobenzyl)-3-methylimidazolidine-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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